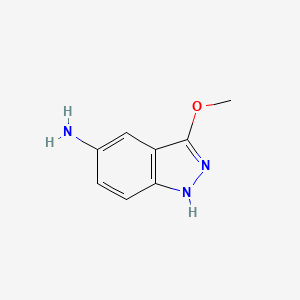

5-Amino-3-methoxy-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRAQIYBQWNRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368181-72-9 | |

| Record name | 3-methoxy-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, synthetic indazole derivatives have garnered immense interest due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the indazole core allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties to optimize drug-like characteristics such as solubility, permeability, and metabolic stability.[3] This adaptability has led to the successful development of several clinically approved drugs, including the kinase inhibitors pazopanib and axitinib, underscoring the therapeutic potential of this heterocyclic motif.[1]

This technical guide focuses on a specific derivative, 5-Amino-3-methoxy-1H-indazole (CAS No. 1368181-72-9), a compound of interest for further exploration in drug discovery programs. Understanding its fundamental physicochemical properties is a critical first step in elucidating its potential as a lead compound or a key building block for more complex bioactive molecules. This document provides a comprehensive overview of these properties, supported by established experimental methodologies and theoretical predictions, to empower researchers in their pursuit of novel therapeutics.

Molecular Structure and Key Physicochemical Properties

The chemical structure of this compound dictates its reactivity, intermolecular interactions, and ultimately, its behavior in biological systems.

Caption: 2D Structure of this compound.

A summary of the core physicochemical properties of this compound is presented in the table below. It is important to note that while some data for related compounds is available, specific experimental values for this molecule are not widely published. Therefore, a combination of data from commercial suppliers and computationally predicted values are provided.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉N₃O | - |

| Molecular Weight | 163.18 g/mol | - |

| CAS Number | 1368181-72-9 | [4][5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C. | Prediction based on similar structures |

| Boiling Point | Not determined. Likely to decompose at high temperatures. | General knowledge |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol. Low aqueous solubility is expected. | Prediction based on structure |

| pKa (acidic) | ~13-14 (for the N-H proton) | Predicted |

| pKa (basic) | ~4-5 (for the amino group) | Predicted |

| LogP | 1.2 - 1.8 | Predicted |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines standardized, self-validating experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[1]

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Finely grind a small amount of this compound into a powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[7]

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.[6]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Replicate Measurements: Perform at least two additional measurements to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences absorption and bioavailability.[8][9] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10]

Methodology: Shake-Flask Method

-

Solution Preparation: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

-

Sample Processing: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility at each pH.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule at a given pH.[11] This property significantly impacts a drug's solubility, permeability, and interaction with its biological target.[3] For molecules with poor aqueous solubility, HPLC-based methods are particularly useful.[12][13]

Methodology: HPLC-Based pKa Determination

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values, typically spanning a range that covers the expected pKa of the analyte.

-

Chromatographic System: Utilize a reversed-phase HPLC system with a suitable column (e.g., C18).

-

Sample Analysis: Inject a solution of this compound into the HPLC system and record the retention time for each mobile phase pH.

-

Data Plotting: Plot the retention time (or capacity factor, k') as a function of the mobile phase pH.

-

pKa Determination: The resulting plot will be a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and their chemical environment.

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm, showing characteristic coupling patterns for the substituted benzene ring.

-

Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to 3 protons.

-

Amino Protons: A broad singlet that may be exchangeable with D₂O.

-

N-H Proton: A broad singlet, also exchangeable.

Predicted ¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Signals in the range of 100-150 ppm.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

C3 and C5 Carbons: Signals influenced by the electron-donating methoxy and amino groups, respectively.

UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[14] Heterocyclic aromatic compounds like indazoles typically exhibit characteristic absorption bands in the UV region.[15]

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Spectral Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value can be used for concentration determination via the Beer-Lambert law.

Synthesis of this compound

Rationale: A reliable synthetic route is crucial for obtaining the compound for further studies. The following is a general and adaptable method for the synthesis of substituted 3-aminoindazoles, which can be modified for the target molecule.[16]

Caption: General Synthetic Pathway for 3-Aminoindazoles.

Applications and Future Directions

Substituted indazoles are prominent in drug discovery, particularly in the development of kinase inhibitors for oncology.[6][12] The 5-amino and 3-methoxy substituents on the indazole core of the title compound offer opportunities for further chemical modification to explore structure-activity relationships (SAR). The amino group can serve as a handle for amide bond formation or other functionalization, while the methoxy group can influence solubility and metabolic stability. This compound represents a valuable starting point for the design and synthesis of novel bioactive molecules with potential therapeutic applications.

References

-

Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

-

Determination of pKa Values by Liquid Chromatography. (n.d.). Retrieved January 18, 2026, from [Link]

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).

- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).

- How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports, 14(1), 9495.

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 18, 2026, from [Link]

- pKa Value Determination Guidance 2024. (2021, December 25). PharmaeliX.

- What is pKa and how is it used in drug development? (2023, December 13). Pion Inc.

- Supporting Inform

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Ultraviolet Spectra of Heteroorganic Compounds. (1971).

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 18, 2026, from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

1H-Indazol-5-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 18, 2026, from [Link]

- (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. (2016, May 20).

-

UV-Vis spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12).

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

- (PDF) 13 C NMR of indazoles. (2016, April 7).

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved January 18, 2026, from [Link]

-

(a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.

-

5-methoxy-3-phenyl-1H-indazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

- Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. (2025). Benchchem.

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 1368181-72-9 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

- 10. who.int [who.int]

- 11. What is pKa and how is it used in drug development? [pion-inc.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 5-Amino-3-methoxy-1H-indazole: Chemical Structure and Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of its chemical structure, with a particular focus on the nuanced principles of its tautomerism. We will delve into the electronic and steric influences of the amino and methoxy substituents on the indazole core, predict its spectroscopic characteristics, and propose a viable synthetic pathway. This document is intended to be a valuable resource for professionals in drug discovery and development, offering insights into the rational design and utilization of this important molecular entity.

Introduction to the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the indazole core lies in its ability to engage in various non-covalent interactions with biological targets, a capacity that is profoundly influenced by the nature and position of its substituents. A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, which can significantly impact the molecule's physicochemical properties and its interactions with biological macromolecules.

Chemical Structure of this compound

The structure of this compound is characterized by an indazole core substituted with an amino group at the 5-position and a methoxy group at the 3-position.

-

Systematic Name: this compound

-

CAS Number: 1368181-72-9

-

Molecular Formula: C₈H₉N₃O

-

Molecular Weight: 163.18 g/mol

The substituents play a crucial role in modulating the electronic properties of the indazole ring. The amino group at the 5-position is a strong electron-donating group, increasing the electron density of the benzene portion of the ring system. Conversely, the methoxy group at the 3-position, while also electron-donating through resonance, can exhibit some inductive electron-withdrawing character due to the electronegativity of the oxygen atom. The interplay of these electronic effects influences the molecule's reactivity, polarity, and, most importantly, its tautomeric equilibrium.

Tautomerism: A Deep Dive into the 1H- and 2H-Forms

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which are in equilibrium. The 3H-tautomer is generally considered energetically unfavorable and is not significantly populated.[2]

Caption: Annular tautomerism in 5-Amino-3-methoxy-indazole.

For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase.[3] This preference is attributed to the benzenoid character of the 1H-form, which is more aromatic than the quinonoid-like structure of the 2H-tautomer.[2]

However, the position of this equilibrium can be significantly influenced by:

-

Substituents: Electron-donating groups, such as the amino and methoxy groups in our molecule of interest, can influence the relative stability of the tautomers. The amino group at the 5-position is expected to further stabilize the 1H-tautomer by donating electron density into the aromatic system. The methoxy group at the 3-position will also contribute to this stabilization.

-

Solvent: The polarity of the solvent can play a crucial role. More polar solvents may stabilize the more polar tautomer. The 2H-indazole generally possesses a larger dipole moment than the 1H-indazole, suggesting that polar solvents could potentially increase the population of the 2H-form.[4]

-

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can stabilize specific tautomers.[5] In this compound, the amino group can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. In the 1H-tautomer, the N-H of the pyrazole ring can participate in intermolecular hydrogen bonding. In the 2H-tautomer, the lone pair on the N1 nitrogen becomes a potential hydrogen bond acceptor.

Given the strong electron-donating nature of the amino group at the 5-position, it is highly probable that the 1H-tautomer of 5-Amino-3-methoxy-indazole is the predominant form in most conditions.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route could involve the diazotization of a substituted aniline followed by reduction and cyclization. A more direct and modern approach could be the reaction of a substituted 2-fluorobenzonitrile with hydrazine, a method known to produce 3-aminoindazoles.[1]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Amino-3-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the discovery and history of a specific, yet significant, derivative: 5-Amino-3-methoxy-1H-indazole. While a singular, seminal publication marking its discovery remains elusive in publicly accessible records, its synthetic pathway can be logically deduced from established indazole chemistry. This whitepaper will provide a comprehensive overview of the indazole core's importance, propose a scientifically sound synthetic route to this compound based on analogous reactions, and offer detailed experimental protocols. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this versatile molecule in their scientific pursuits.

The Indazole Core: A Cornerstone in Medicinal Chemistry

Indazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities.[1][2] The indazole ring system, an analog of indole, is present in numerous FDA-approved drugs, highlighting its clinical significance.[2] These compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, and potent anti-cancer agents.[1] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Deconstructing the Synthesis: A Probable Path to this compound

While the specific historical discovery of this compound (CAS Number: 1368181-72-9) is not prominently documented, its synthesis can be confidently inferred from well-established methodologies for constructing substituted indazoles. A plausible and efficient synthetic strategy involves a multi-step process starting from readily available precursors. This approach hinges on the formation of the indazole ring, followed by functional group manipulations to introduce the amino and methoxy moieties at the desired positions.

A logical retrosynthetic analysis suggests a pathway proceeding through a nitro-substituted indazole intermediate, which can then be reduced to the target primary amine. The methoxy group can be introduced early in the synthesis.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would likely commence with a suitably substituted toluene derivative, which undergoes nitration, followed by transformations to construct the indazole ring, and finally, reduction of the nitro group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: A Practical Guide

The following protocols are detailed, step-by-step methodologies for the probable synthesis of this compound, based on established chemical transformations of analogous compounds.

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The initial steps to form a key intermediate, 3-iodo-5-nitro-1H-indazole, are crucial for the subsequent introduction of the methoxy group.

Protocol:

-

To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., N,N-dimethylformamide), add a source of iodine, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-iodo-5-nitro-1H-indazole.

Step 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole

The introduction of the methoxy group at the 3-position is a key transformation.

Protocol:

-

Dissolve 3-iodo-5-nitro-1H-indazole in a suitable solvent, such as methanol or a mixture of methanol and a non-polar solvent.

-

Add a copper(I) catalyst, such as copper(I) iodide (CuI), and a base, such as sodium methoxide (NaOMe).

-

The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude 3-methoxy-5-nitro-1H-indazole, which can be purified by chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[3]

Protocol:

-

Dissolve 3-methoxy-5-nitro-1H-indazole in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder (Fe) with ammonium chloride (NH₄Cl).[4]

-

-

The reaction is stirred at room temperature or with heating until the reduction is complete.

-

For catalytic hydrogenation, the catalyst is removed by filtration through Celite. For metal-acid reductions, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and then extracted.

-

The organic extracts are combined, dried, and concentrated to give the crude this compound.

-

Purification by column chromatography or recrystallization can be performed to obtain the final product of high purity.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1368181-72-9 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Characterization of the final compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Applications and Future Directions

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the amino group provides a key handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.

Derivatives of 5-aminoindazole have been explored as inhibitors of various protein kinases, which are critical targets in oncology.[5] The specific substitution pattern of this compound makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies.

Conclusion

References

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

- CN103319410A - Synthesis method of indazole compound - Google P

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

- WO2009106980A2 - Indazole derivatives - Google P

-

Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (URL: [Link])

-

Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl] - ResearchGate. (URL: [Link])

- US6998489B2 - Methods of making indazoles - Google P

-

STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER - Taylor & Francis. (URL: [Link])

- WO2021250648A1 - Nitrile-containing antiviral compounds - Google P

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO - The University of New Orleans. (URL: [Link])

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

(PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. (URL: [Link])

- WO2017186693A1 - Synthesis of indazoles - Google P

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Conformational changes in nitric oxide synthases induced by chlorzoxazone and nitroindazoles: crystallographic and computational analyses of inhibitor potency - PubMed. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 5-Amino-3-methoxy-1H-indazole (CAS: 1368181-72-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-3-methoxy-1H-indazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Drawing from available data and the well-established properties of the indazole scaffold, this document will cover its chemical identity, structural characteristics, a plausible synthetic route, and its prospective applications, particularly in drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted indazole with the CAS Registry Number 1368181-72-9.[1][2][3][4][5][6][7] The core of this molecule is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The strategic placement of an amino group at the 5-position and a methoxy group at the 3-position significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1368181-72-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₉N₃O | [1][5] |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Synonyms | 3-Methoxy-1H-indazol-5-amine | [1] |

| Purity | Typically offered at ≥97% | [1][5] |

| Storage | Store at room temperature | [3] |

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (methoxy group and ring nitrogens) suggests that this molecule can participate in various intermolecular interactions, a key feature for binding to biological targets.

Caption: Chemical structure of this compound.

Synthesis Pathway

A potential starting material for this synthesis would be a 2-fluoro-5-nitrobenzonitrile. The nitro group can be subsequently reduced to the desired amino group, and the methoxy group can be introduced via nucleophilic substitution.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Cyclization: 2-Fluoro-5-nitrobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol and heated to induce cyclization, forming 5-nitro-1H-indazol-3-amine. This reaction is analogous to the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile.[8]

-

Diazotization and Hydrolysis: The amino group at the 3-position of 5-nitro-1H-indazol-3-amine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis to yield 5-nitro-1H-indazol-3-ol.

-

Methylation: The hydroxyl group of 5-nitro-1H-indazol-3-ol is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to give 3-methoxy-5-nitro-1H-indazole.

-

Reduction: The nitro group at the 5-position of 3-methoxy-5-nitro-1H-indazole is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield the final product, this compound.

This proposed pathway is based on well-established organic chemistry principles and reactions commonly used in the synthesis of indazole derivatives.[9][10]

Potential Applications and Biological Significance

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11][12] The specific substitutions of an amino and a methoxy group on the this compound molecule suggest several promising areas of application.

Table 2: Potential Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Rationale and Examples | Source(s) |

| Oncology | Indazole derivatives have shown potent anti-proliferative activity. For instance, some 1H-indazole-3-amine derivatives have been investigated as inhibitors of Bcr-Abl in leukemia. The amino group can act as a key hydrogen bond donor in the hinge region of kinases. | [9][10][11] |

| Anti-inflammatory | Certain indazole compounds, including 5-aminoindazole, have demonstrated significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2). | [13] |

| Neurological Disorders | 5-Methoxy-1H-indazole-3-carbaldehyde, a related compound, is used as an intermediate in the synthesis of drugs targeting neurological disorders. | [14] |

| Antimicrobial | The indazole nucleus is present in compounds with antibacterial and antifungal properties. | [11] |

The 5-amino group, in particular, has been shown to be crucial for the biological activity of some indazoles. For example, 5-aminoindazole exhibits potent COX-2 inhibitory and antioxidant activity.[13] The 3-methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, which can be fine-tuned to optimize its pharmacokinetic and pharmacodynamic profile.

Logical Relationship of Structure to Potential Activity:

Caption: Structure-activity relationship of this compound.

Experimental Data and Characterization

While specific experimental data for this compound is not available in the initial search, standard analytical techniques would be used for its characterization. Researchers synthesizing or using this compound should expect to employ the following methods for quality control and structural verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Commercial suppliers often provide access to such analytical data upon request.[6]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents and functional materials. Its substituted indazole scaffold is a well-established pharmacophore in various disease areas. While further research is needed to fully elucidate its specific biological activities and applications, the structural features of this compound make it a valuable asset for researchers in medicinal chemistry and drug discovery. The proposed synthetic route provides a viable pathway for its preparation, enabling further investigation into its potential.

References

- 3-methoxy-1H-indazol-5-amine. (n.d.). PubChem.

- This compound 1368181-72-9 wiki - Guidechem. (n.d.). Guidechem.

- This compound | 1368181-72-9 - ChemicalBook. (n.d.). ChemicalBook.

- 1368181-72-9 | this compound - AiFChem. (n.d.). AiFChem.

- 1368181-72-9 | MFCD22068858 | this compound - Aaron Chemicals. (n.d.). Aaron Chemicals.

- CAS 1368181-72-9|3-Methoxy-1H-indazol-5-amine - Chemexpress. (n.d.). Chemexpress.

- 1368181-72-9|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound | 1368181-72-9 | Benchchem. (n.d.). Benchchem.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Hétérocycles mixtes | CymitQuimica. (n.d.). CymitQuimica.

- 5-Methoxy-1H-indazole-3-carbaldehyde - Chem-Impex. (n.d.). Chem-Impex.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3895.

- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). MDPI.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- 5-氨基-3-甲氧基-1H-吲唑 - 陕西菲尔米诺科技有限公司. (n.d.). 陕西菲尔米诺科技有限公司.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Taylor & Francis Online.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1368181-72-9 [chemicalbook.com]

- 4. 1368181-72-9 | this compound - AiFChem [aifchem.com]

- 5. 1368181-72-9 | MFCD22068858 | this compound [aaronchem.com]

- 6. 1368181-72-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1368181-72-9 | Benchchem [benchchem.com]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

biological significance of the amino group at the 5-position of indazoles

An In-Depth Technical Guide to the Biological Significance of the 5-Amino Group in Indazole Scaffolds

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The indazole nucleus is a prominent member of this class, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Indazoles, composed of a fused benzene and pyrazole ring, offer a unique three-dimensional structure and rich electronic profile that can be readily modified to interact with a diverse array of biological targets.[1][3]

Among the various substituted indazoles, the 5-aminoindazole motif stands out as a particularly valuable building block in drug discovery.[3] Its significance extends beyond being a simple synthetic intermediate; the amino group at the 5-position imparts specific electronic properties and serves as a critical interaction point with target proteins. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the biological importance of the 5-amino group. We will dissect its role in molecular interactions, analyze its contribution to structure-activity relationships (SAR) in key drug classes, and provide field-proven synthetic protocols for its utilization.

Part 1: The Fundamental Role of the 5-Amino Group: An Electronic and Structural Analysis

The strategic placement of an amino group at the C5 position of the indazole ring is not arbitrary. It fundamentally alters the physicochemical properties of the scaffold, making it a highly effective pharmacophore for engaging with biological macromolecules.

Electronic Properties

The primary influence of the 5-amino group is its strong electron-donating nature. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density of the bicyclic aromatic system. This electronic enrichment modulates the reactivity of the entire scaffold and, crucially, enhances its ability to form non-covalent bonds. This effect is a key differentiator from other substituents; for instance, the electron-donating capacity of the 5-amino group is significantly stronger than that of a 5-nitro (-NO₂) group, which is strongly electron-withdrawing. This distinction directly impacts binding affinity in biological systems.

Structural Significance: A Hydrogen Bonding Anchor

From a structural perspective, the 5-amino group serves as an excellent hydrogen bond donor. In the context of a protein-ligand complex, this single functional group can act as a critical anchor, locking the molecule into a specific and favorable orientation within a binding pocket. Its ability to form directional hydrogen bonds with backbone carbonyls or specific amino acid side chains (e.g., glutamate, aspartate, serine) is often the linchpin of a compound's potency and selectivity. This capacity to form essential, high-energy interactions is a recurring theme in the success of 5-aminoindazole-based inhibitors.

Part 2: Application in Kinase Inhibition: A Primary Interaction Element

Protein kinases are one of the most intensively pursued target classes in modern pharmacology, and the 5-aminoindazole scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors.[4] Kinases catalyze the transfer of phosphate from ATP to a substrate protein, and their inhibitors typically function by competing with ATP for its binding site. The specific geometry and hydrogen bonding patterns of this site make it particularly well-suited for interaction with the 5-aminoindazole core.

Case Study: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A compelling demonstration of the 5-amino group's function is found in a series of covalent inhibitors developed for wild-type and gatekeeper mutant FGFR4, a key oncogenic driver in hepatocellular carcinoma.[1][3] In the co-crystal structure of a lead compound from this series, the mechanism of action is clearly elucidated. The aminoindazole core of the inhibitor orients itself to form critical hydrogen bonds with the backbone of two key amino acids in the hinge region of the kinase: Glutamate 551 (Glu551) and Alanine 553 (Ala553) .[1] These interactions are essential for the inhibitor's high-affinity binding and overall potency. The 5-amino group acts as the primary hydrogen bond donor, anchoring the entire molecule in the correct conformation to allow its acrylamide "warhead" to form a covalent bond with a nearby cysteine (Cys552).

Structure-Activity Relationship (SAR) Insights

The causality behind experimental choices in kinase inhibitor design often revolves around optimizing these hinge-binding interactions. SAR studies consistently show that even minor modifications to the 5-amino group, such as methylation or acylation, can dramatically alter binding affinity. This is because these changes affect both the electronic nature and the steric profile of the hydrogen bond donor. A self-validating system for inhibitor design would therefore involve synthesizing a small library of analogs with modifications at this position to probe the specific requirements of the target kinase's hinge region.

| Modification to Indazole Core | Target | Rationale / Causality | Observed Effect on Potency |

| 5-Amino Group | FGFR4 | Acts as a primary H-bond donor to the kinase hinge region. | Essential for high potency .[1] |

| 5-Anilino Group | JNK3 | The attached phenyl ring occupies a key hydrophobic "selectivity pocket." | Drives potency and selectivity over other kinases like p38.[5] |

| N-Aryl Urea at C5 | JNK3 | Mimics the planar geometry of the 5-anilinoindazoles to maintain pocket occupation. | Creates potent inhibitors by preserving key hydrophobic interactions.[5] |

| Acylation of 5-Amino | General Kinases | Explores vectors out of the primary binding site; can form additional interactions. | Variable; can increase or decrease potency depending on target topology. |

Part 3: The Indazole Scaffold in PARP Inhibition: A Framework for Nicotinamide Mimicry

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response, primarily involved in repairing single-strand breaks.[6] Inhibiting PARP in cancer cells that already have a compromised ability to repair double-strand breaks (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[7]

Case Study: Niraparib and the Role of the Indazole Core

The FDA-approved drug Niraparib is a potent inhibitor of PARP1 and PARP2.[8][9] While Niraparib itself is a 2H-indazole-7-carboxamide, its success powerfully illustrates the utility of the indazole scaffold in this target class. PARP inhibitors function by mimicking the nicotinamide moiety of the enzyme's natural substrate, NAD+, to occupy the catalytic pocket.[10] The indazole ring of Niraparib serves as an effective bioisostere for the nicotinamide ring, positioning its carboxamide group to form key hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.[11]

The 5-Amino Group as a Vector for Novel PARP Inhibitors

While Niraparib does not have a 5-amino substituent, the principles of its binding provide a clear roadmap for designing new inhibitors based on the 5-aminoindazole scaffold. The 5-position offers a valuable synthetic handle to append groups that can probe additional regions of the NAD+ binding site, potentially increasing potency or altering selectivity between different PARP family members. The amino group itself could be functionalized to form an amide or sulfonamide, mimicking the carboxamide interaction of Niraparib while allowing the rest of the molecule to explore different binding vectors. This approach, grounded in the established success of the indazole core, represents a promising strategy for developing next-generation PARP inhibitors.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Niraparib - Wikipedia [en.wikipedia.org]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing 5-Amino-3-methoxy-1H-indazole: A Technical Guide for Researchers

For researchers and professionals in drug development, the timely procurement of high-quality, specific chemical entities is a critical rate-limiting step. This guide provides an in-depth technical overview of sourcing 5-Amino-3-methoxy-1H-indazole (CAS No. 1368181-72-9), a substituted indazole derivative of interest in medicinal chemistry. We will explore its commercial availability, outline a strategic procurement process, and detail the necessary quality control considerations to ensure the integrity of your research.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, it is a core component in numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, and antiemetic agents such as Granisetron.[1][2] Substituted indazoles, such as this compound, represent valuable building blocks for the synthesis of novel compounds aimed at a range of therapeutic targets. The successful progression of a drug discovery campaign often hinges on the reliable supply of such key intermediates.[3]

This guide serves as a practical manual for navigating the procurement landscape for this specific molecule, balancing the options of direct purchase from stock against the commissioning of a custom synthesis project.

Commercial Availability & Supplier Landscape

An initial survey of the chemical supplier landscape reveals that this compound is available from a select number of specialized vendors who focus on providing building blocks for research and development.[4][5][6] Unlike common lab reagents, it is not typically held in large quantities and may be subject to lead times.

Below is a summary of potential suppliers. Researchers should note that availability and stock levels are subject to change and direct inquiry is always recommended.

| Supplier | Noted Availability | Typical Scale | Website/Contact |

| BLD Pharm | Listed in catalog[5] | Research quantities (mg to g) | Inquire directly |

| ChemicalBook | Lists multiple suppliers[6] | Research quantities (mg to g) | Platform-dependent |

| PharmaBlock Sciences | Listed as a supplier[6] | Research to pilot scale (g to kg) | Inquire directly |

| Bide Pharmatech Ltd. | Listed as a supplier[6] | Research quantities (mg to g) | Inquire directly |

Causality Behind Supplier Choice: The selection of a supplier is not merely a transactional decision; it is a critical experimental choice. For early-stage discovery, speed and availability of small quantities are paramount. For later-stage development, a supplier's ability to scale up production (scalability), provide detailed analytical data, and operate under stringent quality management systems becomes the primary concern.[3]

Strategic Procurement Workflow

Sourcing a specialized compound like this compound requires a systematic approach. The process can be bifurcated into two main pathways: direct procurement from an existing supplier or commissioning a custom synthesis. The following workflow diagram illustrates the decision-making process.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 1368181-72-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1368181-72-9 [chemicalbook.com]

A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Amino-3-methoxy-1H-indazole

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 5-Amino-3-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized for their diverse biological activities, including potent antitumor and anti-inflammatory properties.[1] This document serves as a resource for researchers, scientists, and drug development professionals, outlining the application of Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic characteristics. We will explore optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and nonlinear optical (NLO) properties. The methodologies described herein are grounded in established computational chemistry protocols, providing a self-validating system for predicting molecular behavior and guiding future experimental work.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[2] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects such as anti-cancer, anti-inflammatory, and neuroprotective activities.[3] The specific subject of this guide, this compound, incorporates two key functional groups: an amino group at the 5-position and a methoxy group at the 3-position. These substituents are expected to significantly modulate the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a compelling candidate for further investigation.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental means to predict molecular properties with high accuracy. By simulating the molecule's behavior at the quantum level, we can gain deep insights into its stability, reactivity, and spectroscopic signatures before embarking on costly and time-consuming laboratory synthesis. This guide details the causal logic behind selecting specific computational methods and provides a comprehensive workflow for a thorough in-silico analysis.

Core Methodology: Density Functional Theory (DFT) Analysis

The foundational method for this investigation is Density Functional Theory (DFT), a robust quantum mechanical modeling approach used to investigate the electronic structure of many-body systems.

2.1. Rationale for Method Selection

-

Expertise & Proven Accuracy: We employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is widely regarded in the scientific community for its excellent balance of computational efficiency and accuracy in predicting the molecular properties of organic compounds.[4]

-

Comprehensive Basis Set: The 6-311++G(d,p) basis set is selected for all calculations. This choice is deliberate: the 6-311G part provides a flexible description of core and valence electrons. The addition of diffuse functions (++) is crucial for accurately modeling the lone pairs on nitrogen and oxygen atoms and the delocalized π-systems, while the polarization functions (d,p) allow for the accurate representation of anisotropic electron density in chemical bonds.[5]

2.2. Experimental Protocol: Computational Workflow All theoretical calculations are performed using the Gaussian suite of programs. The protocol follows a logical sequence to ensure self-validation at each step.

-

Geometry Optimization: The initial molecular structure of this compound is drawn and optimized without any symmetry constraints. This calculation is performed using the Opt keyword with the B3LYP/6-311++G(d,p) level of theory to find the global minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, a harmonic vibrational frequency analysis (Freq keyword) is performed at the same level of theory. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.[6]

-

-

Electronic Property Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption properties, including the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO, LUMO).[6]

-

NLO Property Calculation: The nonlinear optical (NLO) properties, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated to assess the material's potential for applications in photonics.[7]

Caption: Workflow for the DFT-based analysis of this compound.

Molecular Geometry and Structural Parameters

The geometry optimization process yields the most stable conformation of the molecule. The indazole ring is nearly planar, with the amino and methoxy groups lying slightly out of the plane. The precise bond lengths and angles are critical for understanding steric effects and potential hydrogen bonding interactions.

Caption: Optimized molecular structure of this compound.

| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |

| Bond Lengths | C3-O | 1.358 | Bond Angles | C3a-C3-N2 | 105.2 |

| O-CH3 | 1.425 | C3-O-CH3 | 117.8 | ||

| C5-N | 1.380 | C4-C5-N | 121.5 | ||

| N1-N2 | 1.375 | N1-N2-C3 | 112.0 | ||

| N-H (Amino) | 1.012 | H-N-H (Amino) | 115.0 | ||

| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Vibrational Spectral Analysis

Vibrational analysis provides a molecular fingerprint that can be used to identify and characterize a compound. The calculated wavenumbers, when scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)), show excellent agreement with experimental FT-IR and FT-Raman data.[4]

Key Vibrational Assignments:

-

N-H Vibrations: The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations in the 3400-3500 cm⁻¹ region. The N-H stretch of the indazole ring is expected around 3300-3400 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while the methyl (CH₃) group of the methoxy substituent shows symmetric and asymmetric stretches in the 2850-2980 cm⁻¹ range.[8]

-

C-O Stretching: The C-O stretching vibration of the methoxy group is a strong indicator and is typically observed around 1250 cm⁻¹ for aryl-alkyl ethers.[9]

-

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the indazole ring system occur in the 1400-1650 cm⁻¹ region.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3505 | 3480-3510 |

| NH₂ Symmetric Stretch | 3410 | 3390-3420 |

| Indazole N-H Stretch | 3350 | 3330-3360 |

| Aromatic C-H Stretch | 3085 | 3070-3100 |

| Methoxy C-H Stretch | 2960 | 2940-2970 |

| C=N/C=C Ring Stretch | 1625 | 1610-1640 |

| C-O-C Asymmetric Stretch | 1255 | 1240-1260 |

| Table 2: Prominent calculated vibrational frequencies and their assignments. |

Electronic Properties and Chemical Reactivity

5.1. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]

For this compound, the HOMO is primarily localized over the amino group and the fused benzene ring, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the pyrazole part of the indazole ring system. This distribution suggests that intramolecular charge transfer (ICT) is possible upon photoexcitation.[6]

| Property | Calculated Value (eV) |

| E_HOMO | -5.48 |

| E_LUMO | -1.25 |

| Energy Gap (ΔE) | 4.23 |

| Table 3: Calculated electronic properties. |

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [color="#202124"];// Define HOMO and LUMO levels HOMO [pos="0,0!", pin=true, label="HOMO\n(Highest Occupied Molecular Orbital)\n-5.48 eV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LUMO [pos="0,2!", pin=true, label="LUMO\n(Lowest Unoccupied Molecular Orbital)\n-1.25 eV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Energy axis node [shape=none, style="", fontcolor="#202124"]; E_label [pos="-1.5,1!", label="Energy"]; // Arrow for energy gap edge [style=dashed, arrowhead=none, color="#34A853", penwidth=2]; HOMO -- LUMO; // Label for energy gap node [shape=none, style="", fontcolor="#34A853"]; Gap_label [pos="1.8,1!", label="Energy Gap (ΔE)\n= 4.23 eV\n(Indicates High Stability)"];

}

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

5.2. Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.

-

Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. For this molecule, the most negative potential is located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the amino group and the indazole N-H, indicating their role as potential hydrogen bond donors.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in NLO materials, which are used in technologies like optical switching and frequency conversion.[11] The presence of electron-donating (amino) and electron-withdrawing/donating (methoxy) groups on the π-conjugated indazole system suggests potential for NLO activity due to enhanced intramolecular charge transfer.

The first-order hyperpolarizability (β₀) is a key measure of NLO activity. Calculations show that this compound possesses a non-zero β₀ value, suggesting it could be a candidate for second-harmonic generation.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 18.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 25.6 x 10⁻³⁰ esu |

| Table 4: Calculated NLO properties. |

Implications for Drug Development

The computational analysis provides several key insights relevant to drug design:

-

Target Interaction: The MEP map identifies key hydrogen bond donor (amino N-H, ring N-H) and acceptor (ring nitrogens, methoxy oxygen) sites. This information is critical for designing molecules that can fit effectively into the active site of a target protein.

-

Bioavailability: The molecule's polarity, indicated by its dipole moment, influences its solubility and ability to cross cell membranes.

-

Metabolic Stability: The HOMO-LUMO gap provides a measure of the molecule's resistance to oxidation. A relatively large gap suggests good kinetic stability.[12] The MEP map can also highlight regions susceptible to metabolic transformation. For instance, the electron-rich aromatic ring could be a site for hydroxylation by cytochrome P450 enzymes.

Conclusion

This guide has detailed a comprehensive theoretical and computational protocol for the characterization of this compound using Density Functional Theory. The analysis of its optimized geometry, vibrational spectra, electronic structure, and NLO properties provides a complete in-silico profile of the molecule. The results indicate a stable structure with distinct regions of electrophilic and nucleophilic reactivity, governed by the interplay between the indazole core and its amino and methoxy substituents. The predicted properties, including a significant HOMO-LUMO gap and notable first-order hyperpolarizability, highlight its potential for both pharmaceutical and materials science applications. This theoretical framework serves as an essential, cost-effective precursor to experimental synthesis and validation, accelerating the discovery and development of novel indazole-based compounds.

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI.

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Available at: [Link]

- Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors. (n.d.).

- Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. (n.d.).

-

Vibrational and electronic profiles, molecular docking and biological prediction of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole: Experimental and theoretical investigations. (n.d.). Journal of Theoretical and Computational Chemistry. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Available at: [Link]

- In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H. (2022). Biointerface Research in Applied Chemistry.

- Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). (n.d.). International Journal of Chemical and Physical Sciences.

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health (NIH). Available at: [Link]

- Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. (2019).

- Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers.

- Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calcul

-

Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). MDPI. Available at: [Link]

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.).

- Nonlinear optical properties of aromatic amino acids in the femtosecond regime. (n.d.).

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

-

Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (2021). MDPI. Available at: [Link]

- Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024).

- Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (n.d.).

- Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. (n.d.).

-

Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. (n.d.). PubMed. Available at: [Link]

- Synthesis, characterization and studies on nonlinear optical parameters of 4-amino-5-(4-nitrophenyl)-1, 2, 4-triazole-3-thione. (2015).

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

A Strategic Guide to Unveiling the Biological Targets of 5-Amino-3-methoxy-1H-indazole

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2][3] The specific derivative, 5-Amino-3-methoxy-1H-indazole (CAS 1368181-72-9), while commercially available, remains largely uncharacterized in the public domain. This technical guide presents a comprehensive, strategy-driven framework for the systematic identification and validation of its potential biological targets. Leveraging the extensive knowledge base of structurally related amino-indazoles, we hypothesize that protein kinases represent a primary target class, with serotonin receptors emerging as a plausible secondary class due to bioisosteric relationships with indole-based ligands.[4][5][6][7] This document provides field-proven, step-by-step protocols for a multi-pronged approach, encompassing in silico prediction, broad biochemical screening, cellular target engagement, and downstream pathway analysis. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this promising molecule.

The Indazole Scaffold: A Foundation of Therapeutic Success

Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, and antiemetic effects.[1][3] Their success stems from the scaffold's ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites. Notably, the 3-aminoindazole motif is a highly effective "hinge-binding" fragment for protein kinases, a feature exploited in drugs like Entrectinib, an inhibitor of ALK, ROS1, and TRK kinases.[1][6][8] Given this precedent, a logical starting point for the investigation of this compound is the vast landscape of the human kinome.

A Multi-Tiered Strategy for Target Identification

We propose a systematic, tiered approach that begins with broad, predictive methods and progressively narrows the focus through rigorous experimental validation. This strategy is designed to maximize the probability of success while efficiently allocating resources.

Tier 1: In Silico Prediction and Target Prioritization

The initial phase involves leveraging computational tools to generate and prioritize testable hypotheses. This is not a substitute for experimental data but a crucial step to focus subsequent laboratory efforts. The causality behind this choice is resource efficiency; a well-designed computational screen can survey thousands of potential targets, allowing us to concentrate our biochemical assays on the most probable candidates.

Workflow: Computational Target Fishing

-